molecular formula C11H9ClFN3O2S B2955999 2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide CAS No. 1341009-16-2

2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2955999
CAS No.: 1341009-16-2
M. Wt: 301.72
InChI Key: ANUAWIYLDFWEEO-UHFFFAOYSA-N
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Description

2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and antiviral properties

Scientific Research Applications

2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent.

    Pharmacology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Biochemistry: It is used in studies to understand the mechanisms of enzyme inhibition and protein binding.

    Industrial Chemistry: The compound is explored for its potential use in the synthesis of other biologically active molecules.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors . The specific role of these targets would depend on their biological function and the context in which they are expressed.

Mode of Action

It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , which could lead to a variety of biochemical changes depending on the nature of the receptor and the cellular context.

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a range of biological activities , suggesting that the effects of this compound could be diverse and context-dependent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.

    Sulfapyridine: Known for its use in treating dermatitis herpetiformis.

Uniqueness

2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can enhance its biological activity and selectivity. The combination of these substituents with the sulfonamide group provides a distinct chemical profile that can be exploited for various therapeutic applications.

Properties

IUPAC Name

2-(3-chloro-4-fluoroanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O2S/c12-8-6-7(3-4-9(8)13)16-11-10(19(14,17)18)2-1-5-15-11/h1-6H,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUAWIYLDFWEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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